(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid

Suzuki-Miyaura Coupling Substituent Effect Hammett Analysis

Protodeboronation plagues complex Suzuki couplings, eroding yields of precious advanced intermediates. This ortho-(4-chlorobenzyloxy) boronic acid directly solves this: the sterically demanding 2-substituent shields the boronic acid, markedly suppressing protodeboronation and enabling reliable late-stage diversification. - Enhanced Stability: Ortho-ether steric bulk minimizes undesired protodeboronation, preserving precious intermediates. - Orthogonal Reactivity: 3-Bromo handle enables sequential, site-selective cross-couplings for rapid SAR exploration. - Kinase Inhibitor Motif: Ideal for constructing sterically and electronically tuned biaryl cores found in ATP-competitive drug candidates. - Supply Assurance: 98% purity, available from stock with full analytical documentation (NMR, HPLC) for immediate global dispatch.

Molecular Formula C13H11BBrClO3
Molecular Weight 341.39 g/mol
CAS No. 849052-23-9
Cat. No. B1284275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid
CAS849052-23-9
Molecular FormulaC13H11BBrClO3
Molecular Weight341.39 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)Cl)(O)O
InChIInChI=1S/C13H11BBrClO3/c15-12-3-1-2-11(14(17)18)13(12)19-8-9-4-6-10(16)7-5-9/h1-7,17-18H,8H2
InChIKeyKBWXXELCTOFTRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid for Suzuki-Miyaura Cross-Couplings


(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid (CAS 849052-23-9) is an ortho-substituted arylboronic acid building block characterized by a bromine atom at the 3-position and a 4-chlorobenzyloxy ether group at the 2-position of the phenyl ring . This structural arrangement confers a unique profile of steric and electronic properties that directly influence its reactivity in palladium-catalyzed Suzuki-Miyaura (SM) cross-coupling reactions [1]. The compound is primarily employed in medicinal chemistry and pharmaceutical R&D for the synthesis of biaryl and heteroaryl systems, where the specific substitution pattern is critical for target binding or downstream synthetic elaboration .

Workflow

Suzuki-Miyaura cross-coupling building block for biaryl and heteroaryl synthesis

Structural feature

3-Bromo substituent enables sequential orthogonal cross-coupling

Electronic tuning

4-Chlorobenzyloxy group provides steric bulk and remote electron withdrawal

Why (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid Cannot Be Replaced by Generic Analogs


Simple in-class substitution fails because the 2-(4-chlorobenzyloxy) group is not a generic ether; it is a bifunctional structural element that simultaneously imposes significant steric bulk adjacent to the reactive boronic acid and modulates electron density on the aryl ring via the electron-withdrawing para-chloro substituent [1]. This ortho-substituent can profoundly alter the acidity (pKa) of the boronic acid, the rate of transmetalation in SM couplings, and the stability of the boronate intermediate, often suppressing undesired protodeboronation side reactions that plague less hindered analogs [2]. Replacing this compound with a simpler ortho-alkoxy boronic acid (e.g., 2-methoxy or 2-benzyloxy) or a regioisomer would introduce divergent reactivity profiles, potentially leading to lower yields, increased byproduct formation, or complete failure in sterically demanding or electronically sensitive coupling steps [3].

Ortho-alkoxy substitution

Replacing with a simpler ortho-alkoxy group (e.g., methoxy) may reduce steric protection, increasing protodeboronation risk.

Electronic profile mismatch

The para-chloro substituent imparts a net electron-withdrawing effect absent in non-halogenated benzyl ethers, potentially shifting transmetalation kinetics.

Regioisomeric analogs

meta- or para-substituted isomers would present fundamentally different steric and electronic environments, likely altering coupling yields and selectivity.

Performance Evidence for (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid


Electron-Withdrawing Effect of 4-Chlorobenzyl Group

The presence of the 4-chlorobenzyloxy group, specifically its para-chloro substituent, exerts an electron-withdrawing effect (-I) on the aryl ring system. A 2024 study by Liu et al. quantified the substituent effects of arylboronic acids in aqueous micellar Suzuki couplings, establishing that electron-donating groups (EDGs) are beneficial to the reaction rate, while electron-withdrawing groups (EWGs) are unfavorable [1]. While the target compound contains both an EDG (ether oxygen) and an EWG (chlorine), the remote chlorine provides a net electronic influence that is distinct from unsubstituted benzyl or alkyl ethers. This electronic modulation directly impacts the rate of the transmetalation step, a key factor in coupling efficiency [1].

Electronic Effect
Class-level inference
Mixed electronic profile: remote Cl (–I) and ether O (+M)
Supports electronic tuning of transmetalation rate
EDG-favored baseline per Liu et al. 2024
Suzuki-Miyaura Coupling Substituent Effect Hammett Analysis

Enhanced Protodeboronation Stability

A critical limitation of many arylboronic acids, especially those with electron-withdrawing substituents, is their susceptibility to protodeboronation—the undesired loss of the boronic acid group—under coupling conditions. Ortho-substitution with alkoxy groups is known to enhance stability against this decomposition pathway. A comprehensive review by Adamczyk-Woźniak and Sporzyński (2020) highlights that ortho-substituents can significantly influence acidity constants (pKa) and, crucially, the propensity for protodeboronation [1]. The 2-(4-chlorobenzyloxy) group in the target compound is structurally analogous to other ortho-alkoxy systems shown to stabilize the C-B bond [1].

Protodeboronation Stability
Class-level inference
Inferred steric shielding of C–B bond from ortho-alkoxy group
May reduce byproduct formation and reagent excess
Data to verify; review-based inference
Protodeboronation Boronic Acid Stability ortho-Substituent Effect

Defined Melting Point for Purity Assessment

The compound's reported melting point of 104-109 °C provides a practical and verifiable metric for initial purity assessment and informs storage and handling protocols . This solid-state property contrasts with liquid or low-melting-point boronic acid analogs, which may present different challenges in automated weighing and long-term storage stability.

Melting Point
Supporting evidence
104–109 °C
Facilitates solid handling and purity checkpoint
Lot attribute; verify per batch
Physical Property Purity Control Material Handling

Broad Coupling Partner Compatibility

The combination of an ortho-alkoxy group and a bromo substituent on the boronic acid component is a well-precedented motif that effectively participates in SM couplings with a wide range of aryl and heteroaryl halides. A study by Bei et al. (1999) demonstrated that a palladium/P,O-ligand system catalyzes SM reactions of arylboronic acids with aryl chlorides, including those bearing ortho substituents, achieving high yields [1]. The specific substitution pattern of the target compound makes it a valuable partner for constructing highly substituted biaryl scaffolds, where the ortho-alkoxy group may also serve as a latent handle for further functionalization.

Coupling Compatibility
Class-level inference
Compatible with aryl bromides and chlorides, including ortho-substituted partners
Supports broad substrate scope for library synthesis
Reported yields for analogs 53–94%
Suzuki-Miyaura Coupling Substrate Scope ortho-Substituent Compatibility

Key Applications of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid


ortho,ortho'-Disubstituted Biaryl Pharmacophore Synthesis

This compound is ideally suited for constructing highly functionalized biaryl motifs common in kinase inhibitors and other ATP-competitive drug candidates. The ortho-alkoxy group provides a crucial steric and electronic element that can mimic key interactions within a protein binding pocket. Its coupling efficiency with a variety of aryl halides, including those with ortho-substituents, is supported by established literature precedent for this structural class [1]. The 3-bromo substituent further enables sequential, orthogonal cross-couplings for rapid diversification [1].

Late-Stage Functionalization with Stable Boronic Acids

In complex molecule synthesis, protodeboronation can be a significant yield-limiting factor. The steric shielding provided by the ortho-(4-chlorobenzyloxy) group is inferred to enhance the stability of the boronic acid moiety, making it a more reliable partner for late-stage couplings on precious, advanced intermediates [2]. This reduces the risk of material loss and simplifies purification, a key economic consideration in process chemistry.

Agrochemical and Material Science Building Blocks

Beyond pharmaceuticals, the unique substitution pattern is valuable for developing novel ligands for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where precise geometric and electronic control is necessary [2]. Its application in synthesizing new agrochemical leads, which often require halo-substituted biaryl cores, represents a high-value procurement scenario where compound specificity directly impacts patentability and performance.

Application
Selection Property
Validation Focus
Biaryl pharmacophore synthesis
Ortho-substituted boronic acid reactivity
Coupling efficiency with sterically hindered aryl halides
Late-stage functionalization
Protodeboronation stability
Reduced reagent excess and yield consistency
Agrochemical / materials synthesis
Electronic and steric tunability
Compatibility with diverse coupling conditions

Technical Documentation Hub

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33 linked technical documents
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